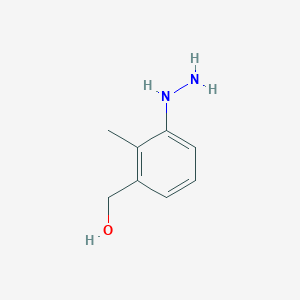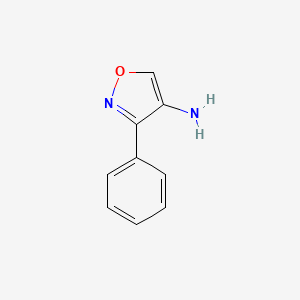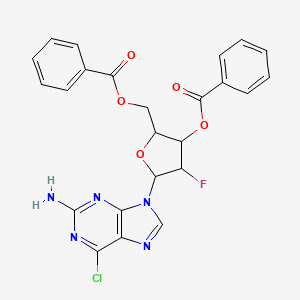
(3-Hydrazinyl-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydrazinyl-2-methylphenyl)methanol is an organic compound with a unique structure that includes a hydrazine group attached to a methyl-substituted phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydrazinyl-2-methylphenyl)methanol typically involves the reaction of 3-nitro-2-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The nitro group is reduced to a hydrazine group, and the aldehyde is reduced to a methanol group. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydrazinyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be further reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-Hydrazinyl-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Hydrazinyl-2-methylphenyl)methanol involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s effects are mediated through its ability to interact with nucleophiles and electrophiles, leading to the formation of stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydrazinyl-2-methylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Hydrazinyl-2-methylphenyl)amine: Contains an amine group instead of methanol.
(3-Hydrazinyl-2-methylphenyl)acetic acid: Contains an acetic acid group instead of methanol.
Uniqueness
(3-Hydrazinyl-2-methylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydrazine and methanol groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(3-hydrazinyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-11)3-2-4-8(6)10-9/h2-4,10-11H,5,9H2,1H3 |
Clé InChI |
OEQZOPJBOBGFBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)




![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)



